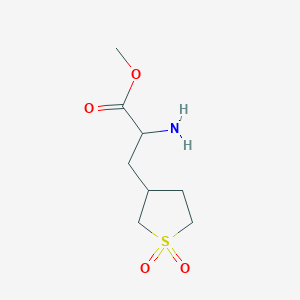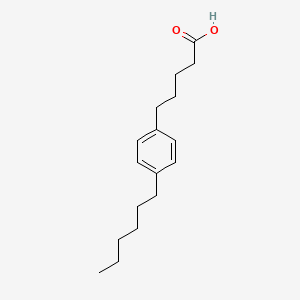
5-(4-Hexylphenyl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Hexylphenyl)pentanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a phenyl ring substituted with a hexyl group at the para position and a pentanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hexylphenyl)pentanoic acid typically involves the alkylation of a phenyl ring followed by the introduction of a pentanoic acid chain. One common method is the Friedel-Crafts alkylation, where hexyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride to form 4-hexylbenzene. This intermediate can then undergo a series of reactions to introduce the pentanoic acid chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by oxidation and carboxylation steps. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-(4-Hexylphenyl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Quinones or carboxylated derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
5-(4-Hexylphenyl)pentanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of lipid metabolism and as a model compound for understanding the behavior of fatty acids.
Industry: Used in the production of specialty chemicals, polymers, and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 5-(4-Hexylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
5-(4-Hydroxyphenyl)pentanoic acid: Similar structure but with a hydroxyl group instead of a hexyl group.
5-Phenylpentanoic acid: Lacks the hexyl substitution on the phenyl ring.
4-Hexylbenzoic acid: Similar hexyl substitution but with a benzoic acid instead of a pentanoic acid chain.
Uniqueness
5-(4-Hexylphenyl)pentanoic acid is unique due to the presence of both a hexyl group and a pentanoic acid chain, which imparts distinct physicochemical properties and potential for diverse applications. The combination of hydrophobic and hydrophilic regions in the molecule allows for versatile interactions in both organic and aqueous environments.
特性
分子式 |
C17H26O2 |
|---|---|
分子量 |
262.4 g/mol |
IUPAC名 |
5-(4-hexylphenyl)pentanoic acid |
InChI |
InChI=1S/C17H26O2/c1-2-3-4-5-8-15-11-13-16(14-12-15)9-6-7-10-17(18)19/h11-14H,2-10H2,1H3,(H,18,19) |
InChIキー |
IOKQOWPHCJWXOV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(C=C1)CCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


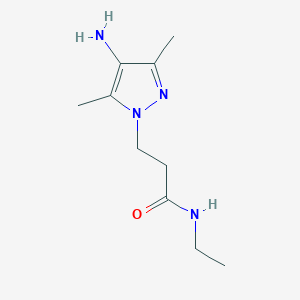
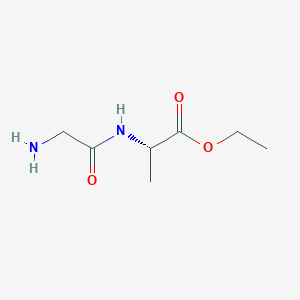
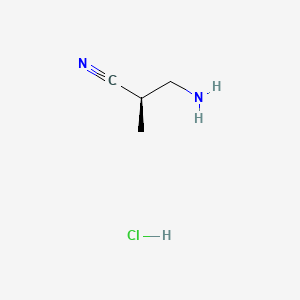

![Benzyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13492103.png)
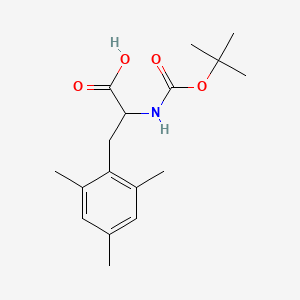

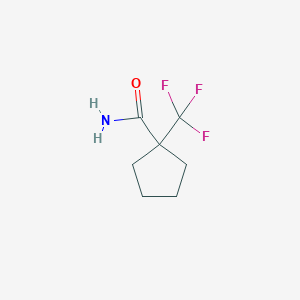
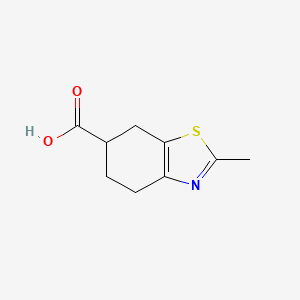
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoate](/img/structure/B13492132.png)
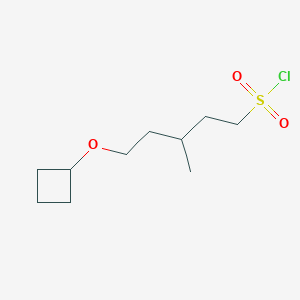

![1-[2-(methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B13492150.png)
